molecular formula C8H15N3O2 B8582599 4-Hexyl-1,2,4-triazolidine-3,5-dione CAS No. 81329-55-7

4-Hexyl-1,2,4-triazolidine-3,5-dione

Cat. No. B8582599
M. Wt: 185.22 g/mol
InChI Key: LZGSQBYALFGXPE-UHFFFAOYSA-N
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Patent
US04429135

Procedure details

60 g of hydrazodicarbonamide and 56 g of n-hexylamine are stirred in 100 ml of N-methy pyrrolidone for 6 hours at 150° C., for 20 hours at 175° C. and for 20 hours at 180° C. The solvent is then distilled off in vacuo and the residue is triturated with 100 ml of 10% sodium hydroxide solution. The deposit is isolated by filtration under suction and the filtrate is neutralised with 10% hydrochloric acid. A deposit is precipitated and is isolated by filtration under suction, washed with water and dried in vacuo, giving 75 g (81% of the theoretical yield) of 4-(n-hexyl)-1,2,4-triazolidine-3,5-dione in the form of colourless crystals melting at 144° C. to 145° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][NH:5][C:6]([NH2:8])=[O:7])(N)=[O:2].[CH2:9](N)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].Cl>CN1CCCC1=O>[CH2:9]([N:8]1[C:6](=[O:7])[NH:5][NH:4][C:1]1=[O:2])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(=O)(N)NNC(=O)N
Name
Quantity
56 g
Type
reactant
Smiles
C(CCCCC)N
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is triturated with 100 ml of 10% sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The deposit is isolated by filtration under suction
CUSTOM
Type
CUSTOM
Details
A deposit is precipitated
CUSTOM
Type
CUSTOM
Details
is isolated by filtration under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
giving 75 g (81% of the

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)N1C(NNC1=O)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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